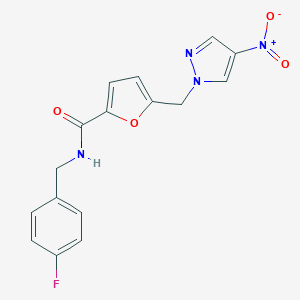![molecular formula C21H17BrN2O3 B213648 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide](/img/structure/B213648.png)
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of epigenetics. This compound is a small molecule inhibitor of the chromatin remodeling protein, Bromodomain PHD finger Transcription Factor (BPTF), which plays a crucial role in regulating gene expression.
作用机制
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor binds to the bromodomain of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide from interacting with chromatin, leading to a decrease in the activity of the NuRD complex. The inhibition of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide results in altered chromatin structure and gene expression, leading to downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have several biochemical and physiological effects in cellular and animal models. In cancer cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to decrease cell proliferation, induce apoptosis, and inhibit tumor growth. In stem cells, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to promote differentiation and inhibit self-renewal. In animal models, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has been shown to have therapeutic effects in cancer and neurodegenerative diseases.
实验室实验的优点和局限性
The use of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor in lab experiments has several advantages, including its specificity for 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide, its small molecular weight, and its ability to penetrate cell membranes. However, there are also limitations to its use, such as its potential off-target effects, the need for appropriate controls, and the difficulty in optimizing the concentration and timing of treatment.
未来方向
There are several future directions for research on 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, including its potential therapeutic applications in cancer and neurodegenerative diseases, its role in stem cell differentiation and development, and its use as a tool for studying epigenetic regulation. Further studies are needed to optimize the synthesis and purity of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor, to investigate its effects on different cell types and in vivo models, and to identify potential off-target effects and toxicity. Additionally, the development of novel 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic targets and treatment options for various diseases.
合成方法
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide involves a series of chemical reactions, starting with the reaction of 2-bromophenol with formaldehyde to form 2-bromo-phenyl-methanol. This intermediate is then reacted with N-(4-carbamoylphenyl)benzamide in the presence of a base to yield the final product, 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product can be optimized by modifying the reaction conditions.
科学研究应用
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has emerged as a promising tool for studying the role of 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide in gene regulation and epigenetics. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is a member of the nucleosome remodeling and histone acetyltransferase (NuRD) complex, which plays a critical role in regulating gene expression by altering chromatin structure. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide is overexpressed in several types of cancer, and its inhibition has been shown to suppress tumor growth and induce cell death. 4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide inhibitor has also been used in studies related to stem cell differentiation, embryonic development, and neuronal function.
属性
产品名称 |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
|---|---|
分子式 |
C21H17BrN2O3 |
分子量 |
425.3 g/mol |
IUPAC 名称 |
4-[(2-bromophenoxy)methyl]-N-(4-carbamoylphenyl)benzamide |
InChI |
InChI=1S/C21H17BrN2O3/c22-18-3-1-2-4-19(18)27-13-14-5-7-16(8-6-14)21(26)24-17-11-9-15(10-12-17)20(23)25/h1-12H,13H2,(H2,23,25)(H,24,26) |
InChI 键 |
UUYCGDZLFXEELK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
规范 SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213565.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B213571.png)

![N-(2,4-dimethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213573.png)
![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)-2-furamide](/img/structure/B213576.png)

![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)

![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
